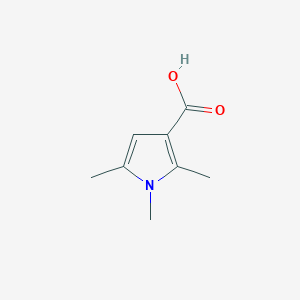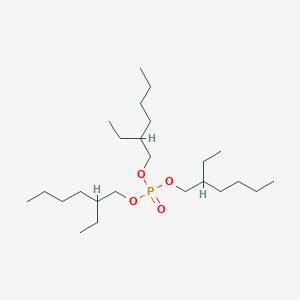![molecular formula C10H10ClNO2 B044533 N-[2-(Chloroacetyl)phenyl]-N-methylformamide CAS No. 124958-63-0](/img/structure/B44533.png)
N-[2-(Chloroacetyl)phenyl]-N-methylformamide
Descripción general
Descripción
N-[2-(Chloroacetyl)phenyl]-N-methylformamide, also known as CMF, is a chemical compound that has been widely used in scientific research. It is a derivative of N-methylformamide, which is a common solvent used in organic chemistry. CMF has been shown to have various biological effects, including anti-tumor and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-[2-(Chloroacetyl)phenyl]-N-methylformamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. N-[2-(Chloroacetyl)phenyl]-N-methylformamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-[2-(Chloroacetyl)phenyl]-N-methylformamide can induce apoptosis in cancer cells and reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
N-[2-(Chloroacetyl)phenyl]-N-methylformamide has been shown to have various biochemical and physiological effects. It inhibits the activity of HDACs, which can lead to changes in gene expression. It also inhibits the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. N-[2-(Chloroacetyl)phenyl]-N-methylformamide has been shown to induce apoptosis in cancer cells and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(Chloroacetyl)phenyl]-N-methylformamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its anti-tumor and anti-inflammatory properties. However, there are also some limitations to using N-[2-(Chloroacetyl)phenyl]-N-methylformamide in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for N-[2-(Chloroacetyl)phenyl]-N-methylformamide research. One area of interest is the development of N-[2-(Chloroacetyl)phenyl]-N-methylformamide analogs that have improved anti-tumor and anti-inflammatory properties. Another area of interest is the study of N-[2-(Chloroacetyl)phenyl]-N-methylformamide in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(Chloroacetyl)phenyl]-N-methylformamide and its potential side effects.
Aplicaciones Científicas De Investigación
N-[2-(Chloroacetyl)phenyl]-N-methylformamide has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. N-[2-(Chloroacetyl)phenyl]-N-methylformamide works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes that are involved in cancer cell proliferation.
In addition to its anti-tumor properties, N-[2-(Chloroacetyl)phenyl]-N-methylformamide has also been shown to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Propiedades
Número CAS |
124958-63-0 |
|---|---|
Nombre del producto |
N-[2-(Chloroacetyl)phenyl]-N-methylformamide |
Fórmula molecular |
C10H10ClNO2 |
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
N-[2-(2-chloroacetyl)phenyl]-N-methylformamide |
InChI |
InChI=1S/C10H10ClNO2/c1-12(7-13)9-5-3-2-4-8(9)10(14)6-11/h2-5,7H,6H2,1H3 |
Clave InChI |
MFLBMFWZKYKKSF-UHFFFAOYSA-N |
SMILES |
CN(C=O)C1=CC=CC=C1C(=O)CCl |
SMILES canónico |
CN(C=O)C1=CC=CC=C1C(=O)CCl |
Sinónimos |
Formamide, N-[2-(chloroacetyl)phenyl]-N-methyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

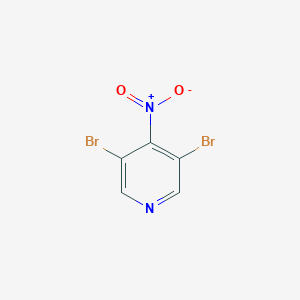
![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)
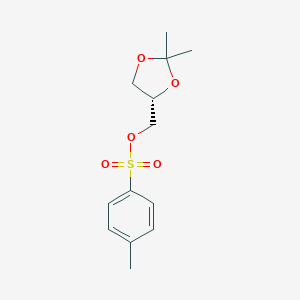

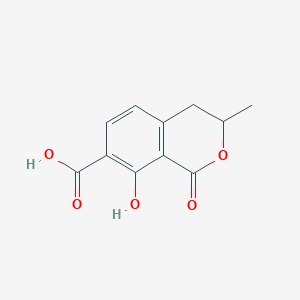
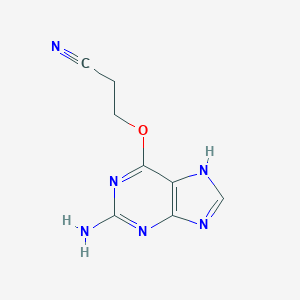

![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)

![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)
